2-Aminomalononitrile 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-aminomalononitrile 4-methylbenzenesulfonate often involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of thiazoles and pyrimidines (Freeman & Kim, 1991). This method highlights the reactivity of the sulfonate group in facilitating nucleophilic additions and the potential to create complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related sulfonate salts, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals amine-imine tautomerism and interesting geometric configurations due to the presence of the sulfonate group. These structures often exhibit hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's physical and chemical behavior (Babu et al., 2014).
Chemical Reactions and Properties
2-Aminomalononitrile 4-methylbenzenesulfonate and its derivatives participate in a range of chemical reactions, such as the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles through the reaction with alkyl and aryl isothiocyanates. These reactions often lead to compounds with potential applications in materials science and pharmaceuticals (Freeman & Kim, 1991).
Scientific Research Applications
Chemical Synthesis and Reactions
Formation of Thiazoles and Pyrimidines
Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to form 5-amino-2-(alkyl/arylamino)-4-cyanothiazoles, further reacting to produce thiazolo pyrimidines (Freeman & Kim, 1991).
Crystal Structure Analysis
The asymmetric unit of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate has been studied for its crystal structure, revealing significant hydrogen bonding and aromatic π–π stacking interactions (Babu et al., 2014).
Automated Radiosynthesis
The compound is used in the automated synthesis of [18F]FDDNP, a PET imaging probe for Alzheimer’s and other neurodegenerative diseases (Liu et al., 2006).
Multicomponent Reactions
It participates in reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, forming various organic intermediates and products (Alizadeh et al., 2007).
Molecular Orbital Study
The anion form has been studied using ab initio quantum chemical methods, contributing to the understanding of its internal vibrational modes (Ristova et al., 1999).
Pharmaceutical and Biological Applications 6. Azo Pigment Synthesis: It serves as an intermediate in the synthesis of lake red azo pigments, with studies on its zwitterionic tautomeric form (Bekö et al., 2012).
Antioxidant Activity in Lubricating Oils
Some derivatives have been evaluated for antioxidant activity in lubricating oils, indicating potential industrial applications (Habib et al., 2014).
Charge Transfer Complex Studies
The compound's charge transfer complex has been synthesized and investigated for DNA binding and antioxidant activity (Vadivelan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-aminopropanedinitrile;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWQVWJLLBVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198981 | |
Record name | Aminomalononitrile p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomalononitrile 4-methylbenzenesulfonate | |
CAS RN |
5098-14-6 | |
Record name | Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5098-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomalononitrile p-toluenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminomalononitrile p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminomalononitrile p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.